molecular formula C19H22O6 B11153151 ethyl 3-[4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11153151
M. Wt: 346.4 g/mol
InChI Key: PYBPLRQYIVMPMJ-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate is an ester compound with a complex structure It is derived from chromen-2-one and features multiple functional groups, including an ester linkage and a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Carboxylic Acid+EthanolH2SO4Ester+Water\text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ester} + \text{Water} Carboxylic Acid+EthanolH2​SO4​​Ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters.

Scientific Research Applications

Ethyl 3-[4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The chromen-2-one moiety may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-[4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate can be compared with other esters and chromen-2-one derivatives:

    Ethyl acetate: A simple ester used as a solvent and in the production of flavors and fragrances.

    Methyl butyrate: Another ester with a fruity odor, used in the food industry.

    Chromen-2-one derivatives: Compounds with similar structures that exhibit various biological activities, including anticoagulant and antioxidant properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug development.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-(3-oxobutan-2-yloxy)chromen-3-yl]propanoate

InChI

InChI=1S/C19H22O6/c1-5-23-18(21)9-8-16-11(2)15-7-6-14(24-13(4)12(3)20)10-17(15)25-19(16)22/h6-7,10,13H,5,8-9H2,1-4H3

InChI Key

PYBPLRQYIVMPMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)C)OC1=O)C

Origin of Product

United States

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